molecular formula C14H15F3O2 B14225948 Ethyl 5-phenyl-3-(trifluoromethyl)pent-2-enoate CAS No. 821799-20-6

Ethyl 5-phenyl-3-(trifluoromethyl)pent-2-enoate

Cat. No.: B14225948
CAS No.: 821799-20-6
M. Wt: 272.26 g/mol
InChI Key: BMRLLQBLHJXFFF-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-3-(trifluoromethyl)pent-2-enoate is an organic compound characterized by the presence of a trifluoromethyl group, a phenyl ring, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-phenyl-3-(trifluoromethyl)pent-2-enoate typically involves the reaction of ethyl acetoacetate with benzaldehyde and trifluoromethyl iodide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product through a series of condensation and elimination steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-phenyl-3-(trifluoromethyl)pent-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: The phenyl ring and trifluoromethyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 5-phenyl-3-(trifluoromethyl)pent-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with specific biological targets.

    Industry: The compound is investigated for its applications in materials science, such as the development of new polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 5-phenyl-3-(trifluoromethyl)pent-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the phenyl ring’s ability to engage in π-π interactions, makes the compound a versatile scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-phenyl-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylate: This compound shares the trifluoromethyl and phenyl groups but differs in its triazole ring structure.

    Trifluoromethyl-substituted pyrroles: These compounds also contain the trifluoromethyl group and are known for their biological activities.

Uniqueness

Ethyl 5-phenyl-3-(trifluoromethyl)pent-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. The presence of the ethyl ester and the conjugated double bond further distinguishes it from other similar compounds, making it a valuable molecule for various applications.

Properties

CAS No.

821799-20-6

Molecular Formula

C14H15F3O2

Molecular Weight

272.26 g/mol

IUPAC Name

ethyl 5-phenyl-3-(trifluoromethyl)pent-2-enoate

InChI

InChI=1S/C14H15F3O2/c1-2-19-13(18)10-12(14(15,16)17)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3

InChI Key

BMRLLQBLHJXFFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(CCC1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

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